REACTION_SMILES
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[CH3:22][CH2:23][OH:24].[F:1][c:2]1[c:3](-[c:11]2[n:12][cH:13][cH:14][n:15][cH:16]2)[cH:4][c:5]([N+:8]([O-:9])=[O:10])[cH:6][cH:7]1.[NH4+:20].[OH-:21].[Sn:17]([Cl:18])[Cl:19]>>[F:1][c:2]1[c:3](-[c:11]2[n:12][cH:13][cH:14][n:15][cH:16]2)[cH:4][c:5]([NH2:8])[cH:6][cH:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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O=[N+]([O-])c1ccc(F)c(-c2cnccn2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(F)c(-c2cnccn2)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ccc(F)c(-c2cnccn2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |